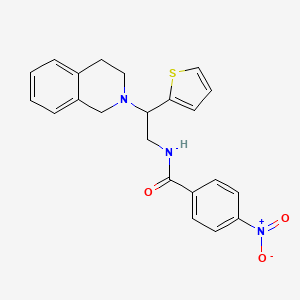

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(17-7-9-19(10-8-17)25(27)28)23-14-20(21-6-3-13-29-21)24-12-11-16-4-1-2-5-18(16)15-24/h1-10,13,20H,11-12,14-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFZQCNNUDERGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound notable for its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological significance.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 458.6 g/mol

- CAS Number : 898452-61-4

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps:

- Formation of 3,4-Dihydroisoquinoline : Achieved through hydrogenation of isoquinoline.

- Alkylation with Thiophene Derivative : Introduces the thiophen-2-yl group via a nucleophilic substitution reaction.

- Final Sulfonylation : The compound is sulfonylated with 4-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

For large-scale production, optimizing reaction conditions (temperature, solvent choice, and reaction time) is crucial. Techniques such as continuous flow chemistry may be employed to enhance yield and purity while minimizing costs and waste .

Biological Activity

This compound exhibits a range of biological activities:

Enzyme Inhibition

Research indicates that derivatives of 4-nitrobenzamide compounds demonstrate significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are critical targets in diabetes management. For example, studies have shown that certain substituted benzamides can exhibit IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM against these enzymes .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing (NO₂) and electron-donating groups (CH₃) on the phenyl ring significantly influences the inhibitory potential of these compounds. The most active derivatives often possess optimal combinations of these substituents, enhancing their binding affinity and efficacy against target enzymes .

Case Studies and Research Findings

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, making it a valuable candidate for drug discovery.

Scientific Research Applications

The compound exhibits significant biological activity, which can be categorized into various therapeutic areas:

Anticancer Activity

Research indicates that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide has potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: A549 Cell Line

In vitro studies on the A549 lung cancer cell line revealed that the compound significantly reduced cell viability, with an IC50 value of approximately 15 µM. The mechanism was primarily through the induction of apoptosis, suggesting its potential as a therapeutic agent for lung cancer treatment.

Case Study: MCF7 Cell Line

Another study involving the MCF7 breast cancer cell line reported an IC50 value of 12.5 µM. The compound was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Preliminary in silico docking studies suggest that it may inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further research is needed to understand its metabolism and potential side effects.

Q & A

Q. Optimization parameters :

- Temperature : Elevated temperatures (e.g., 60–80°C) for amidation, but controlled to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Reaction time : Monitored via TLC/HPLC to ensure completion without over-reaction .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Structural confirmation :

Q. Purity assessment :

- HPLC with UV detection (purity >95% required for pharmacological studies) .

- Melting point analysis to detect impurities (sharp melting points indicate high crystallinity) .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar compounds?

Answer:

Contradictions often arise due to:

Q. Methodological strategies :

- Comparative SAR studies : Systematically modify functional groups and test activity against standardized assays (e.g., anti-inflammatory IC₅₀ comparisons) .

- Meta-analysis of literature data : Use computational tools (e.g., PubChem BioAssay) to identify trends or outliers in activity datasets .

- Mechanistic studies : Employ molecular docking or SPR (surface plasmon resonance) to validate target interactions .

Advanced: What computational methods are employed to predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes with proteins (e.g., kinases, GPCRs) using the compound’s 3D structure (generated from InChI/SMILES) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design optimized derivatives .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Validation : Cross-check computational predictions with experimental assays (e.g., in vitro enzyme inhibition) .

Advanced: What strategies are effective in elucidating the reaction mechanisms of complex organic reactions involving this compound?

Answer:

- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .

- Isotopic labeling : Use ¹³C-labeled reagents to trace bond formation/cleavage (e.g., in amide coupling) .

- Intermediate trapping : Quench reactions at specific stages and isolate intermediates (e.g., using SPE cartridges) for structural analysis .

- Computational modeling : Apply DFT (density functional theory) to explore transition states and energy barriers .

Basic: What are the solubility challenges for this compound, and how can they be mitigated?

Answer:

- Low aqueous solubility : Common due to hydrophobic moieties (e.g., thiophene, nitrobenzamide) .

Mitigation strategies : - Co-solvent systems : Use DMSO-water or PEG-400 mixtures for in vitro assays .

- Salt formation : Convert to hydrochloride or sodium salts to enhance polarity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Advanced: How can researchers resolve crystallographic data discrepancies during structural refinement?

Answer:

- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data .

- Validation metrics : Check R-factors, electron density maps, and ADDSYM (PLATON) for missed symmetry .

- Data reprocessing : Reintegrate diffraction data (e.g., using XDS) to correct for absorption or scaling errors .

Advanced: What are the best practices for scaling up synthesis without compromising yield or purity?

Answer:

- Process optimization :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .

- Catalyst recycling : Immobilize catalysts (e.g., EDCI on silica) to reduce costs .

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.